Enantioselectivity Superiority of (R)-P-Phos RuCl2 (R)-Daipen Over DPEN Analogue in Acetophenone Hydrogenation
The (R)-P-Phos RuCl2 (R)-Daipen catalyst achieves higher enantioselectivity compared to the structurally analogous complex bearing the DPEN diamine. Under optimized conditions, RuCl2[(S)-P-Phos]-[(S)-DAIPEN] catalyzes the hydrogenation of acetophenone to (S)-1-phenylethanol with 100% conversion and 88.5% enantiomeric excess (ee) [1]. In contrast, the closely related catalyst [RuCl2{(R)-P-Phos}(R,R)-DPEN], which substitutes the DAIPEN ligand with DPEN while retaining the P-Phos backbone, yields a maximum ee of only 86.6% for the same acetophenone substrate [2].
| Evidence Dimension | Enantioselectivity (ee%) for acetophenone hydrogenation |
|---|---|
| Target Compound Data | 88.5% ee (100% conversion) |
| Comparator Or Baseline | RuCl2{(R)-P-Phos}(R,R)-DPEN: 86.6% ee |
| Quantified Difference | +1.9 percentage points higher ee |
| Conditions | Acetophenone substrate; n(ketone):n(KOH):n(catalyst)=1000:20:1; pH2=2 MPa; T=30°C |
Why This Matters
For pharmaceutical intermediates requiring high optical purity, a 1.9 percentage point improvement in ee can translate to substantially reduced downstream purification costs and improved overall process economics.
- [1] JIANG He, WANG Jin-Bo, XIONG Wei, JIA Yun, QIN Rui-Xiang, LIU De-Rong, CHEN Hua. Asymmetric Hydrogenation of Aromatic Ketones Catalyzed by RuCl2[(S)-P-Phos]-[(S)-DAIPEN]. Acta Physico-Chimica Sinica, 2010, 26(03): 675-678. View Source
- [2] Tao Ming. Studies on [RuCl2{(R)-P-Phos}(R,R)-DPEN] Catalytic Properties in the Hydrogenation of Acetophenone. Journal of Xichang College (Natural Science Edition), 2005, 19(2): 67-70. View Source
